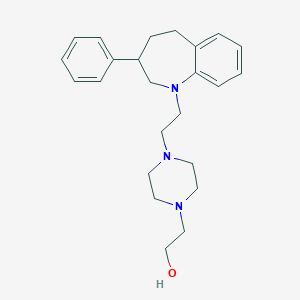
Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
13-Val-alpha-msh (1-13) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pigmentation and hormone regulation.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation, immune disorders, and metabolic diseases.
Industry: Utilized in the development of cosmetic products aimed at skin pigmentation and tanning.
Mécanisme D'action
Target of Action
The primary target of the compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, also known as α-Melanocyte Stimulating Hormone (α-MSH), is the melanocortin receptor found in melanocytes . This receptor plays a crucial role in the regulation of skin pigmentation .
Mode of Action
The α-MSH binds to the melanocortin receptor on the melanocyte membrane, triggering a signal transduction pathway . This interaction leads to the activation of adenylate cyclase on the intracellular surface of the membrane .
Biochemical Pathways
The activation of adenylate cyclase elevates the levels of cyclic AMP (cAMP) in the cytosol . This increase in cAMP triggers a series of downstream effects, including the dispersion of melanosomes within dermal melanocytes and melanogenesis within epidermal melanocytes .
Result of Action
The primary result of α-MSH action is the stimulation of melanin production, leading to increased pigmentation . This hormone also has other effects, including the regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .
Action Environment
The action, efficacy, and stability of α-MSH can be influenced by various environmental factors. For instance, the presence of calcium is required for the transduction of signal and cAMP production .
Analyse Biochimique
Biochemical Properties
Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH is involved in several biochemical reactions. It interacts with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R), which is primarily responsible for its role in pigmentation. The interaction between this compound and MC1R leads to the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels. This cascade ultimately results in the production of melanin .
Cellular Effects
This compound influences various cellular processes. In melanocytes, it stimulates melanin production, leading to increased pigmentation. Additionally, it has been shown to affect immune cells by modulating cytokine production and reducing inflammation. The peptide also impacts neuronal cells by influencing neurotransmitter release and promoting neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves binding to melanocortin receptors, particularly MC1R. Upon binding, it activates adenylate cyclase, leading to increased cAMP levels. This activation triggers a signaling cascade that results in the production of melanin in melanocytes. In immune cells, the peptide modulates cytokine production through cAMP-dependent pathways, reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable, but its activity can decrease due to degradation by proteolytic enzymes. Long-term studies have shown that continuous exposure to the peptide can lead to sustained melanin production in melanocytes and prolonged anti-inflammatory effects in immune cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses are sufficient to stimulate melanin production and reduce inflammation, while higher doses can lead to adverse effects such as hyperpigmentation and immune suppression. It is crucial to determine the optimal dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin production and immune modulation. It interacts with enzymes such as adenylate cyclase and protein kinase A, which are essential for its signaling pathways. The peptide also affects metabolic flux by increasing cAMP levels, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in melanocytes, immune cells, and neuronal cells, where it exerts its effects. The peptide’s distribution is influenced by its binding to melanocortin receptors and other cellular components .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the plasma membrane, cytoplasm, and nucleus. Its activity and function are influenced by its localization, with the peptide being most active at the plasma membrane where it interacts with melanocortin receptors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Val-alpha-msh (1-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide hormone involves large-scale SPPS with automated peptide synthesizers. This method ensures high purity and yield, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
13-Val-alpha-msh (1-13) undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Melanocyte Stimulating Hormone (beta-MSH): Another peptide hormone with similar functions but different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (gamma-MSH): Also involved in pigmentation and hormone regulation but with distinct structural differences.
Uniqueness
13-Val-alpha-msh (1-13) is unique due to its specific sequence and high affinity for melanocortin receptors, making it a potent regulator of pigmentation and other physiological processes .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQINYFFIKILA-PDEGJNOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H108N20O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1665.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-28-1 | |
| Record name | alpha-Msh (1-13), val(13)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)



